![molecular formula C7H5N3O2 B567486 7-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1357980-43-8](/img/structure/B567486.png)
7-Nitro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Nitro-1H-pyrrolo[3,2-c]pyridine” is a nitrogen-containing heterocyclic compound. It contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The “nitro” group attached to the seventh position of the ring system indicates the presence of a nitro functional group (-NO2), which is a common group in organic chemistry known for its reactivity.
Molecular Structure Analysis
The molecular structure of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would consist of a fused ring system with the nitro group attached. The presence of nitrogen in the ring system and the nitro group would impart polarity to the molecule .Chemical Reactions Analysis
The reactivity of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would be influenced by the nitro group and the nitrogen atoms in the ring system. The nitro group is electron-withdrawing, which means it would decrease the electron density in the rest of the molecule, potentially making the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Nitro-1H-pyrrolo[3,2-c]pyridine” would depend on its exact molecular structure. The presence of the nitro group and the nitrogen atoms in the ring system would likely make the compound polar and potentially increase its solubility in polar solvents .科学的研究の応用
Synthesis and Modification : A study by Figueroa‐Pérez et al. (2006) describes the use of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, indicating potential applications in creating modified compounds for various purposes (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Chemical Reactions and Derivatives : Klemm et al. (1985) investigated the oxidation of Thieno[3,2-b]pyridine to produce various derivatives, including 7-nitro-N-oxide, demonstrating the compound's versatility in forming different chemical structures (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Charge-Transfer Complexes : Bailey, Heaton, and Murphy (1971) found that 7-Nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide forms charge-transfer complexes with aromatic hydrocarbons, suggesting potential applications in materials science or electronics (Bailey, Heaton, & Murphy, 1971).
Pyrrolo-Fused Heteroaromatic Compounds : Gorugantula et al. (2010) reported a palladium-catalyzed method to prepare pyrrolo-fused heteroaromatic molecules, indicating the compound's role in synthesizing complex organic structures (Gorugantula, Carrero‐Martinez, Dantale, & Söderberg, 2010).
Antiviral and Antioxidant Activities : Sudhamani et al. (2016) synthesized new sulfonamide and carbamate derivatives of 7-azaindole, evaluating their anti-TMV (tobacco mosaic virus) and antioxidant activities. This suggests potential applications in pharmaceuticals and agriculture (Sudhamani, Basha, Reddy, Sreedhar, Adam, & Raju, 2016).
Fungicidal Activity : Minakata et al. (1997) explored the fungicidal activity of 7-azaindole derivatives against Pyricularia oryzae, a fungus causing rice blast. They found a correlation between inhibitory activity and ionization potentials, indicating the compound's potential in developing fungicides (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).
Safety and Hazards
特性
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIZPDKNHISKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1H-pyrrolo[3,2-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

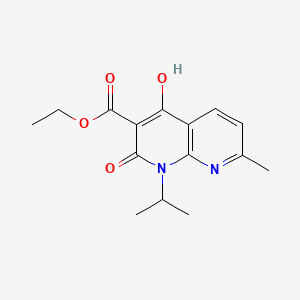
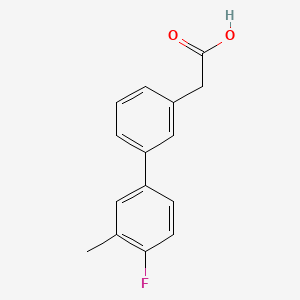


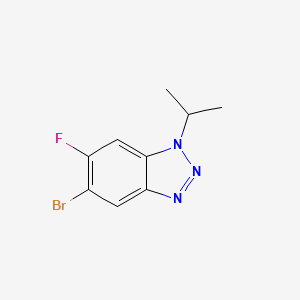
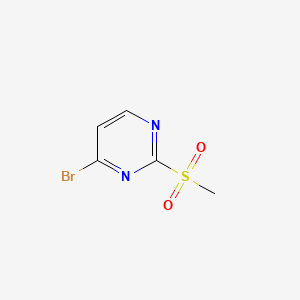
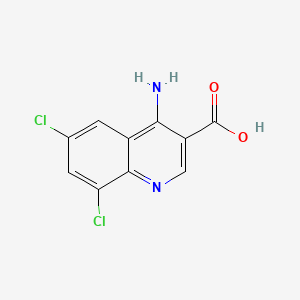
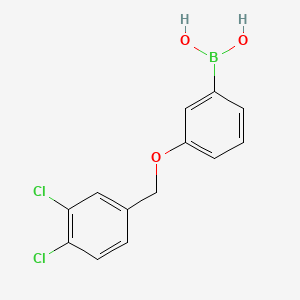
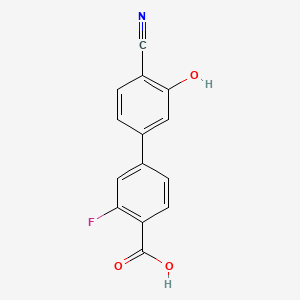
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)

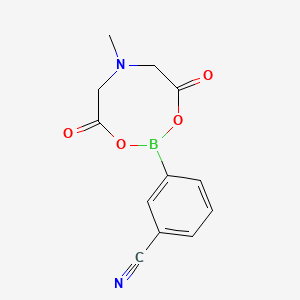
![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)